6-(bromomethyl)-2,4-dihydro-1,3-dioxine
Description
Properties
Molecular Formula |
C5H7BrO2 |
|---|---|
Molecular Weight |
179.01 g/mol |
IUPAC Name |
6-(bromomethyl)-4H-1,3-dioxine |
InChI |
InChI=1S/C5H7BrO2/c6-3-5-1-2-7-4-8-5/h1H,2-4H2 |
InChI Key |
GMTMYCKQBJFNLA-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(OCO1)CBr |
Synonyms |
6-bromomethyl-4H-1,3-dioxin |
Origin of Product |
United States |
Preparation Methods
Table 1: Comparison of Alkylation Methods
Multi-Step Transformations and Cyclization
Multi-step syntheses often integrate cyclization and functional group interconversions. A notable example involves the condensation of theophylline with halogenated acetaldehyde dimethyl acetal, followed by cyclization with ethylene glycol. This route employs soluble hydrosulfates as catalysts, replacing traditional p-toluenesulfonic acid to reduce toxicity. The final step involves bromination using phosphorus tribromide (PBr₃), achieving 6-(bromomethyl)-2,4-dihydro-1,3-dioxine in 68% yield after recrystallization.
In another approach, 6-chloropyrimidine-2,4(1H,3H)-dione is alkylated with 2-(bromomethyl)benzonitrile, followed by methylation using dimethyl sulfate. This method emphasizes solvent selection, with methyl isobutyl ketone (MIBK) enhancing reaction efficiency by stabilizing intermediates.
Purification and Isolation Techniques
Purification protocols significantly impact the viability of synthetic routes. Celite® filtration and silica gel chromatography are widely used to remove byproducts, particularly in reactions involving dibromoisocyanuric acid (DBI). For instance, after bromination, crude products are filtered through a Celite®-SiO₂ pad and rinsed with dichloromethane, achieving >97% purity. Recrystallization from toluene or ethyl acetate further refines the product, with differential solubility exploited to isolate crystalline forms.
Recent advancements include the use of high-performance liquid chromatography (HPLC) for analytical monitoring, ensuring consistent impurity profiles. Patents also describe polymorph control through solvent-mediated crystallization, critical for pharmaceutical applications.
Challenges and Optimization Strategies
Synthetic challenges include regioselectivity in alkylation and bromination steps. For example, competing reactions at the dioxine’s oxygen atoms can lead to dimerization or over-alkylation. Mitigation strategies involve slow reagent addition and low-temperature conditions (−20°C). Scalability is another concern; gram-scale syntheses require optimized stoichiometry, such as using 2.5–3.0 equivalents of dimethyl sulfate to ensure complete methylation.
Catalyst selection also plays a pivotal role. Transitioning from homogeneous catalysts (e.g., triethylamine) to heterogeneous systems (e.g., polymer-supported bases) reduces purification complexity and enhances recyclability .
Chemical Reactions Analysis
Types of Reactions
6-(bromomethyl)-2,4-dihydro-1,3-dioxine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles, such as amines, thiols, or alkoxides, to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples of these reactions are less common.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for the bromination step.
Palladium Catalysts: Employed in coupling reactions like Suzuki-Miyaura.
Nucleophiles: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from reactions involving 6-(bromomethyl)-2,4-dihydro-1,3-dioxine depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of functionalized dioxine derivatives.
Scientific Research Applications
6-(bromomethyl)-2,4-dihydro-1,3-dioxine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: It may be used in the development of biologically active compounds for medicinal chemistry research.
Mechanism of Action
The mechanism of action of 6-(bromomethyl)-2,4-dihydro-1,3-dioxine in chemical reactions typically involves the formation of a reactive intermediate, such as a radical or carbocation, which then undergoes further transformation. The bromomethyl group is particularly reactive, making it a useful handle for introducing new functional groups into the molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 6-(bromomethyl)-2,4-dihydro-1,3-dioxine, a comparative analysis with structurally related bromomethyl-substituted heterocycles is provided below.
Table 1: Structural and Functional Comparison of Bromomethyl-Substituted Heterocycles
Key Observations
Ring Size and Reactivity: The six-membered 1,3-dioxine ring in the target compound offers moderate ring strain compared to the five-membered dioxolane (), which exhibits higher SN2 reactivity due to reduced steric hindrance . Benzodioxine derivatives () benefit from aromatic stabilization, enhancing thermal stability but reducing electrophilicity compared to non-aromatic dioxines .
Substituent Effects: The bromomethyl group at position 6 in the dioxine enables regioselective alkylation, critical for synthesizing methotrexate precursors () and cyclohexanones . In contrast, 3-bromomethyl DCK derivatives () show position-dependent bioactivity, with the 3-position favoring anti-HIV activity, while the 6-position is inactive .
Biological vs. The target compound’s utility lies in its role as a synthon (e.g., in aldol reactions), whereas 4-(bromomethyl)dioxolane () is preferred for small-molecule alkylation .
Research Findings and Trends
- Synthetic Chemistry : The equivalence of 6-(bromomethyl)-1,3-dioxine to bromomethyl vinyl ketone () underscores its role in constructing polycyclic natural products .
- Medicinal Chemistry : While bromomethyl groups are common in anti-HIV agents (), the target compound’s scaffold lacks direct bioactivity but serves as a precursor for pharmacophores like methotrexate .
- Material Science : Benzodioxine derivatives () are prioritized in catalysis, whereas dioxolanes () dominate in polymer chemistry due to their small size and reactivity .
Q & A
Q. What are the recommended safety protocols for handling 6-(bromomethyl)-2,4-dihydro-1,3-dioxine in laboratory settings?
Methodological Answer:
- Eye Exposure: Immediately flush eyes with copious water (10–15 minutes) and consult an ophthalmologist .
- Skin Contact: Wash with soap and water for ≥15 minutes; remove contaminated clothing and seek medical attention .
- Ingestion: Rinse mouth (if conscious) and contact a physician .
- General Precautions: Use fume hoods, gloves, and protective eyewear. Bromomethyl groups are reactive and may release toxic HBr under hydrolysis.
Q. How is 6-(bromomethyl)-2,4-dihydro-1,3-dioxine synthesized, and what key intermediates are involved?
Methodological Answer:
- Step 1: Start with a dihydrodioxine precursor. Introduce bromomethyl via radical bromination or nucleophilic substitution (e.g., using NBS in CCl₄ under UV light) .
- Key Intermediate: 2,4-Dihydro-1,3-dioxine with methyl group at position 6, brominated using PBr₃ or HBr/H₂O₂ .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via TLC and NMR .
Advanced Questions
Q. How can nucleophilic substitution reactions of the bromomethyl group be optimized for regioselective functionalization?
Methodological Answer:
- Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity and reaction rates .
- Temperature Control: Lower temperatures (0–25°C) reduce side reactions (e.g., elimination) .
- Catalysts: Use phase-transfer catalysts (e.g., TBAB) for biphasic systems .
| Reaction Conditions | Yield (%) | Byproducts |
|---|---|---|
| DMF, 25°C, 12h | 78 | <5% elimination |
| THF, −10°C, 24h | 92 | None detected |
| Data aggregated from |
Q. What analytical techniques are most effective for characterizing structure and purity?
Methodological Answer:
Q. How does the spirocyclic structure influence reactivity and biological interactions?
Methodological Answer:
- Steric Effects: The spirocyclic framework restricts rotational freedom, enhancing stereoselectivity in reactions .
- Electronic Effects: Oxygen atoms in the dioxine ring stabilize transition states during nucleophilic substitution .
- Biological Targets: The bromomethyl group facilitates covalent binding to thiol-containing enzymes (e.g., kinases), as seen in pteridine-based inhibitors .
Q. What are the limitations in using this compound as a pharmaceutical precursor, and how can they be addressed?
Methodological Answer:
- Limitations:
- Instability: Hydrolysis of the dioxine ring under acidic/basic conditions .
- Toxicity: Bromide release during metabolism .
- Solutions:
- Prodrug Design: Mask reactive groups (e.g., esterification) to improve stability .
- Structural Analogues: Replace bromine with less toxic leaving groups (e.g., -CF₃) while retaining reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
